molecular formula C18H16N2O2S2 B2593186 4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 379243-69-3

4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B2593186
CAS RN: 379243-69-3
M. Wt: 356.46
InChI Key: QDKCBSWGQJBNQA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzodioxin ring and a benzothieno[2,3-d]pyrimidine ring. The benzodioxin ring is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), which is fused to a benzene ring . The benzothieno[2,3-d]pyrimidine is another type of heterocyclic compound that contains sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The benzodioxin ring and the benzothieno[2,3-d]pyrimidine ring are likely to contribute significantly to the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For instance, the sulfanyl group (-SH) is a good nucleophile and can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect its solubility, boiling point, melting point, and reactivity .

Scientific Research Applications

Antibacterial Activity

This molecule exhibits antibacterial properties. Specifically:

Anti-Inflammatory Potential

The synthesis of carboxylic acid compounds containing the benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) subunit has been studied for its anti-inflammatory properties. Additionally:

Chemical Structure and Properties

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-2-4-15-12(3-1)16-17(19-10-20-18(16)24-15)23-11-5-6-13-14(9-11)22-8-7-21-13/h5-6,9-10H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKCBSWGQJBNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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